molecular formula C28H27N3O4S B3000327 3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-26-8

3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B3000327
CAS No.: 670271-26-8
M. Wt: 501.6
InChI Key: AAJMDSZLYDJRIH-UHFFFAOYSA-N
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Description

3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinoline derivatives. This compound is characterized by its unique structure, which includes a thienoquinoline core, multiple methoxyphenyl groups, and an amide functionality. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The methoxy groups and amine functionalities can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Quinolinyl-pyrazoles

Uniqueness

Compared to similar compounds, 3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is unique due to its specific structural features, such as the thienoquinoline core and the presence of multiple methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-28(2)13-19-22(20(32)14-28)21(15-5-9-17(34-3)10-6-15)23-24(29)25(36-27(23)31-19)26(33)30-16-7-11-18(35-4)12-8-16/h5-12H,13-14,29H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJMDSZLYDJRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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